molecular formula C9H9N3 B177232 5-Hydrazinylquinoline CAS No. 15793-79-0

5-Hydrazinylquinoline

Cat. No.: B177232
CAS No.: 15793-79-0
M. Wt: 159.19 g/mol
InChI Key: YZKWEHGEHPCODG-UHFFFAOYSA-N
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Description

5-Hydrazinylquinoline is an organic compound with the molecular formula C9H9N3. It is a derivative of quinoline, where a hydrazine group is attached to the fifth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinylquinoline typically involves the reaction of quinoline derivatives with hydrazine. One common method is the reaction of 5-chloroquinoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_6\text{ClN} + \text{N}_2\text{H}_4 \rightarrow \text{C}_9\text{H}_9\text{N}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 5-Hydrazinylquinoline serves as a precursor for synthesizing more complex organic molecules, including other quinoline derivatives. Its hydrazine functionality allows for the formation of hydrazones and oximes, which are useful in analytical chemistry.

Biology

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against pathogens such as Acinetobacter baumannii, Escherichia coli, and Staphylococcus aureus. It has also shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis by inhibiting the enzyme enoyl reductase (INHA), crucial for mycolic acid synthesis in bacterial cell walls .
  • Anticancer Activity : Research indicates that this compound and its derivatives possess cytotoxic effects against various cancer cell lines, including neuroblastoma. The mechanisms include apoptosis induction and interference with signaling pathways .

Medicine

  • Therapeutic Potential : Ongoing studies are exploring the potential of this compound as a therapeutic agent for diseases such as tuberculosis and cancer. Its ability to disrupt essential biochemical pathways makes it a candidate for developing new treatments .

Table 1: Antimicrobial Activity of this compound

PathogenActivityReference
Acinetobacter baumanniiSignificant
Escherichia coliModerate
Staphylococcus aureusSignificant
Mycobacterium tuberculosisHigh

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (μM)Reference
Neuroblastoma (SH-SY5Y)10
Breast Cancer20
NCI 60 Cell Line PanelVaries

Antitubercular Activity Study

Cytotoxicity Evaluation

Mechanism of Action

The mechanism of action of 5-Hydrazinylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5-Aminoquinoline: Similar in structure but with an amino group instead of a hydrazine group.

    5-Nitroquinoline: Contains a nitro group at the fifth position.

    5-Chloroquinoline: Has a chlorine atom at the fifth position.

Uniqueness: 5-Hydrazinylquinoline is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Hydrazinylquinoline, a derivative of quinoline, has garnered attention in recent years for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, biochemical properties, and various studies highlighting its potential therapeutic applications.

Target Pathogens
this compound exhibits significant antibacterial activity against various pathogens, including:

  • Acinetobacter baumannii
  • Escherichia coli
  • Staphylococcus aureus
  • Mycobacterium tuberculosis (Mtb WT H37Rv) .

Mode of Action
The compound disrupts essential biochemical pathways in target bacteria, leading to inhibition of growth or cell death. It is suggested that this compound interferes with the bacteria's ability to metabolize hemoglobin and may affect cellular processes by modulating signaling pathways and gene expression .

This compound plays a crucial role in biochemical reactions, particularly in forming hydrazones and oximes. Its interaction with aldehydes and ketones results in stable derivatives that are useful for various analytical applications. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The hydrazide-hydrazone moiety is particularly significant for various biological activities, including:

  • Cytotoxicity : Compounds containing this moiety have shown enhanced cytotoxic effects against neuroblastoma cell lines (e.g., SH-SY5Y) compared to breast cancer cells .
  • Mechanisms of Action : The anticancer effects are attributed to several mechanisms such as apoptosis induction, angiogenesis inhibition, receptor inhibition, and DNA intercalation .

Case Studies

  • Neuroblastoma Cell Lines : In vitro studies revealed that certain quinoline-hydrazide compounds reduced the viability of neuroblastoma cells significantly more than other compounds tested. For instance, compound 16 exhibited a reduction in cell viability by up to 53% compared to its longer chain analogue 19 .
  • Cytotoxicity Evaluation : A study involving the NCI 60 cell line panel indicated that several quinolyl hydrazones exhibited excellent anticancer activity across multiple cancer types. Notably, compounds were lethal to a greater extent against specific cancer lines compared to normal human fibroblasts .

Antimicrobial Activity

The antimicrobial properties of this compound extend beyond bacterial infections:

  • Antitubercular Activity : The compound has shown promise against multidrug-resistant strains of Mycobacterium tuberculosis, with studies indicating that derivatives can act through different mechanisms than existing tuberculosis drugs .
  • Schistosomicidal Activity : Recent research has identified related compounds that demonstrate significant schistosomicidal activity, suggesting a broader application for quinoline derivatives in treating parasitic infections .

Summary of Biological Activities

Activity TypeSpecific EffectsReference
AntibacterialEffective against E. coli, S. aureus, etc.
AnticancerInduces apoptosis in neuroblastoma cells
AntitubercularActive against multidrug-resistant tuberculosis
SchistosomicidalSignificant activity against Schistosoma mansoni

Q & A

Q. How can researchers optimize the synthesis of 5-Hydrazinylquinoline to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) may accelerate hydrazine-quinoline coupling but risk decomposition. Lower temperatures (40–60°C) with prolonged reaction times (12–24 hrs) can improve selectivity .
  • Catalysts: Transition-metal catalysts (e.g., Cu(I) salts) or acidic/basic conditions can influence reaction pathways. For example, acetic acid as a solvent facilitates hydrazine nucleophilic attack on halogenated quinoline precursors .
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions.
  • Monitoring: Use TLC or HPLC to track intermediate formation. Final purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Table 1: Example Optimization Parameters

ParameterCondition RangeImpact on Yield
Temperature40–120°COptimal at 80°C
Catalyst (CuSO₄)0.1–1.0 equivPeak at 0.5 equiv
SolventDMF vs. EthanolDMF: +15% yield

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms hydrazine substitution at the quinoline C5 position. Aromatic proton signals (δ 7.5–8.5 ppm) and hydrazinyl NH peaks (δ 2.5–4.0 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C₉H₈N₃) and detects impurities.
  • HPLC-PDA: Reverse-phase C18 columns with UV detection (254 nm) assess purity and quantify degradation products .
  • FT-IR: N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹) confirm functional groups .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies: Expose samples to 40°C/75% relative humidity (ICH guidelines) for 4 weeks. Monitor degradation via HPLC every 7 days .
  • Light Sensitivity: UV-vis spectroscopy (300–400 nm) tracks photodegradation. Store in amber glass vials to minimize light-induced decomposition .
  • Oxidative Stability: Test compatibility with common oxidizers (e.g., H₂O₂) using DSC/TGA to identify exothermic decomposition thresholds .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 4°C, away from oxidizers and moisture .
  • Spill Management: Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., N-H bond cleavage) .
  • In Situ Spectroscopy: Raman or IR spectroscopy monitors intermediate species during catalysis. For example, detect Cu-hydrazine complexes in Cu-catalyzed reactions .
  • Computational Modeling: DFT calculations (B3LYP/6-31G*) map transition states and activation energies for proposed pathways .

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated assays (e.g., non-GLP toxicity tests) .
  • Meta-Analysis: Use random-effects models to quantify heterogeneity across studies. Stratify by assay type (e.g., in vitro vs. in vivo) to identify confounding variables .
  • Replication Studies: Independently reproduce key experiments under standardized conditions (e.g., cell lines, solvent controls) to verify claims .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases). Validate docking poses with MD simulations (100 ns trajectories) .
  • QSAR Models: Train regression models on derivative libraries to correlate substituent effects (e.g., logP, H-bond donors) with IC₅₀ values .
  • Free Energy Perturbation (FEP): Calculate relative binding energies for analog series to prioritize synthesis targets .

Q. How to develop sensitive analytical methods for trace-level detection of this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS: Use a triple quadrupole MS with ESI+ ionization (MRM mode) for pg/mL sensitivity. Optimize mobile phase (0.1% formic acid in acetonitrile/water) for peak symmetry .
  • Sample Preparation: Solid-phase extraction (C18 cartridges) with 85% recovery. Matrix-matched calibration corrects for ion suppression in biological samples .
  • Validation: Follow ICH M10 guidelines for linearity (R² > 0.995), LOD/LOQ (1 pg/mL), and precision (<5% RSD) .

Properties

IUPAC Name

quinolin-5-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-12-9-5-1-4-8-7(9)3-2-6-11-8/h1-6,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKWEHGEHPCODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409461
Record name 5-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15793-79-0
Record name 5-hydrazinylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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